molecular formula C9H9N3 B1388682 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile CAS No. 1219022-67-9

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Cat. No.: B1388682
CAS No.: 1219022-67-9
M. Wt: 159.19 g/mol
InChI Key: YGYLLYDTWSIIGT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with a tetrahydro configuration and a carbonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of enehydrazinoketone with piperidine in ethanol, followed by the addition of an aromatic aldehyde and malononitrile dimer . The reaction is typically carried out at 40-50°C for 30 minutes, resulting in the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, and cyclization reactions . These methods are optimized for high yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on charcoal in ethanol is a typical reducing agent.

    Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted naphthyridines and tetrahydro derivatives, which have significant biological and chemical applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYLLYDTWSIIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)C#N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219022-67-9
Record name 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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